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molecular formula C8H8BrFO B190104 1-Bromo-2-fluoro-4-(methoxymethyl)benzene CAS No. 162744-47-0

1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Cat. No. B190104
M. Wt: 219.05 g/mol
InChI Key: FCRIACNFIULRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273769B2

Procedure details

A solution of 4-bromo-3-fluorobenzyl methanesulfonate (Intermediate 18, 286 mg; 1.01 mmol) and 2,6-lutidine (234 μL; 2.0 mmol) in methanol (4 mL) was stirred for 16 hours at RT. Additional aliquots of 2,6-lutidine (234 μL; 2.0 mmol each) were added once a day for a total of three days, during which stirring was continued at RT. The mixture was taken up in Et2O, washed with water, HCl (0.1N in water) and brine. The organic phase was dried over MgSO4, filtered and concentrated with moderate vacuum and without heating affording the title compound in a mixture with ethyl ether.
Quantity
286 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
234 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
234 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS([O:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[C:9]([F:14])[CH:8]=1)(=O)=O.N1C(C)=CC=C[C:16]=1C>CO.CCOCC>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][O:5][CH3:16])=[CH:8][C:9]=1[F:14]

Inputs

Step One
Name
Quantity
286 mg
Type
reactant
Smiles
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F
Name
Quantity
234 μL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
234 μL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at RT
WASH
Type
WASH
Details
washed with water, HCl (0.1N in water) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with moderate vacuum
TEMPERATURE
Type
TEMPERATURE
Details
without heating

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)COC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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